molecular formula C13H16O B8272050 2-(1-Phenylcyclopentyl)acetaldehyde

2-(1-Phenylcyclopentyl)acetaldehyde

Cat. No. B8272050
M. Wt: 188.26 g/mol
InChI Key: LQBHJTRJOJXZJR-UHFFFAOYSA-N
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Patent
US05614550

Procedure details

263 mg (0.969 mmol) of mercuric chloride and 129 mg (1.29 mmol) of calcium carbonate were added to a suspension of 90 mg (0.323 mmol) of 2-(1-phenylcyclopentyl)methyl-1,3-dithiane [prepared as described in step (iv) above] in a mixture of 4 ml of acetonitrile and 0.6 ml of water, and the resulting mixture was stirred for 3 hours at 90° C. At the end of this time, the reaction mixture was cooled and then diluted with ethyl acetate. The insoluble materials were filtered off from the diluted mixture with the help of Celite (trade mark) filter aid. The filtrate was then washed with a 1M aqueous solution of sodium acetate, with a saturated aqueous solution of ammonium chloride and with a saturated aqueous solution of sodium chloride, in that order. The organic phase was dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through 5 g of silica gel, using methylene chloride as the eluent, to give 58.4 mg (yield 96%) of the title compound as a foam-like material.
[Compound]
Name
mercuric chloride
Quantity
263 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Name
2-(1-phenylcyclopentyl)methyl-1,3-dithiane
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Ca+2].[C:6]1([C:12]2([CH2:17]C3SCCCS3)[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(#N)C.O.C(OCC)(=O)C>[C:6]1([C:12]2([CH2:17][CH:1]=[O:4])[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
mercuric chloride
Quantity
263 mg
Type
reactant
Smiles
Name
Quantity
129 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
2-(1-phenylcyclopentyl)methyl-1,3-dithiane
Quantity
90 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)CC1SCCCS1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At the end of this time, the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The insoluble materials were filtered off from the diluted mixture with the help of Celite (trade mark)
FILTRATION
Type
FILTRATION
Details
filter aid
WASH
Type
WASH
Details
The filtrate was then washed with a 1M aqueous solution of sodium acetate, with a saturated aqueous solution of ammonium chloride and with a saturated aqueous solution of sodium chloride, in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography through 5 g of silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCC1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 58.4 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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